ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate
Description
Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate is a synthetic carbamate derivative characterized by a fluorinated aromatic ring (2-fluorophenyl) and a cyclic ketone moiety (2-oxocyclooctyl). Carbamates are widely studied for their pharmacological, pesticidal, and toxicological properties, often acting as enzyme inhibitors or receptor modulators. The fluorine atom in the 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-oxocyclooctyl group may influence steric interactions and binding affinity in biological systems.
Properties
IUPAC Name |
ethyl N-[(2-fluorophenyl)-(2-oxocyclooctyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO3/c1-2-23-18(22)20-17(13-9-7-8-11-15(13)19)14-10-5-3-4-6-12-16(14)21/h7-9,11,14,17H,2-6,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWADWCHWRONRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCCCC1=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate typically involves the reaction of ethyl carbamate with a substituted phenyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{Ethyl carbamate} + \text{Substituted phenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a 2-fluorophenyl group and an 8-membered cyclic ketone . Key analogs include:
Key Observations :
- Halogen Effects : Fluorine (2-fluorophenyl) vs. chlorine (3-chlorophenyl) alters electronic properties and binding. Fluorine’s electronegativity may enhance target selectivity compared to chlorine .
- Carbamate Backbone : Unlike EC or vinyl carbamate, the compound’s bulky substituents likely reduce volatility and increase synthetic complexity.
Toxicological and Regulatory Insights
- Regulatory Status : Fentanyl carbamate () is regulated due to opioid activity, suggesting that carbamate modifications can significantly impact legal classification. The target compound’s lack of reported regulation implies distinct pharmacological effects.
Biological Activity
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 293.34 g/mol
- CAS Number : 551931-06-7
The compound belongs to the class of carbamate esters, which are known for various biological activities including enzyme inhibition and antimicrobial properties.
Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate exhibits its biological effects primarily through interaction with specific biological targets. The compound's structure allows it to interact with enzymes and receptors involved in various physiological processes.
- Enzyme Inhibition : Carbamates often act as inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.
- Antimicrobial Activity : Preliminary studies suggest that similar carbamate derivatives can inhibit bacterial biofilms, particularly in strains resistant to conventional antibiotics such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Properties
Research has indicated that ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate may possess significant antimicrobial properties. A study evaluated a series of carbamate analogues for their ability to inhibit biofilm formation in MRSA strains. The findings revealed that certain analogues exhibited low micromolar IC values, indicating potent activity against biofilm-forming bacteria .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate has undergone preliminary toxicity evaluations:
- Acute Toxicity : Studies suggest a moderate acute toxicity profile with an LD value indicating potential risks at high doses.
- Carcinogenicity : Current data indicate that this compound is not classified as a carcinogen based on available studies .
Case Study 1: Biofilm Inhibition
In a controlled laboratory setting, a series of experiments were conducted to assess the efficacy of ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate against MRSA biofilms. The results highlighted the compound's ability to disrupt established biofilms, which are notoriously difficult to treat due to their protective matrix.
| Compound | IC (µM) | Activity |
|---|---|---|
| Ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate | 4.5 | Strong |
| Control (No Treatment) | - | None |
This study emphasizes the potential of this compound as a therapeutic agent in treating resistant bacterial infections.
Case Study 2: Neuropharmacological Effects
Another area of investigation focused on the neuropharmacological effects of ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate. In vitro assays demonstrated its capacity to enhance cholinergic signaling by inhibiting acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases such as Alzheimer's.
| Parameter | Value |
|---|---|
| Acetylcholinesterase Inhibition (%) | 75% at 10 µM |
| Neuroprotective Effect (in vitro) | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
